molecular formula C19H27N5 B11238605 N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine

N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine

Cat. No.: B11238605
M. Wt: 325.5 g/mol
InChI Key: ZPSWGMZCMHWPIQ-UHFFFAOYSA-N
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Description

N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE typically involves multiple steps, starting with the formation of the tetrazole ring. This can be achieved through the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions. The resulting tetrazole is then coupled with a cyclopentyl halide in the presence of a base to form the intermediate product. Finally, the intermediate is reacted with cyclohexylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H27N5

Molecular Weight

325.5 g/mol

IUPAC Name

N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclopentyl]cyclohexanamine

InChI

InChI=1S/C19H27N5/c1-15-9-5-6-12-17(15)24-18(21-22-23-24)19(13-7-8-14-19)20-16-10-3-2-4-11-16/h5-6,9,12,16,20H,2-4,7-8,10-11,13-14H2,1H3

InChI Key

ZPSWGMZCMHWPIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCC3)NC4CCCCC4

Origin of Product

United States

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